Cas no 27112-32-9 (N-(4-Bromophenyl)-N'-methoxyurea)

N-(4-Bromophenyl)-N'-methoxyurea is a brominated aryl urea derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a 4-bromophenyl group and a methoxyurea moiety, which contribute to its reactivity as an intermediate in the preparation of more complex molecules. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse aromatic frameworks. The methoxyurea group offers potential for further functionalization, making it valuable in medicinal chemistry for the development of biologically active compounds. This compound is characterized by its stability and well-defined purity, ensuring consistent performance in synthetic applications.
N-(4-Bromophenyl)-N'-methoxyurea structure
27112-32-9 structure
商品名:N-(4-Bromophenyl)-N'-methoxyurea
CAS番号:27112-32-9
MF:C8H9N2O2Br
メガワット:245.073
MDL:MFCD02173458
CID:3926869
PubChem ID:5119115

N-(4-Bromophenyl)-N'-methoxyurea 化学的及び物理的性質

名前と識別子

    • Urea, N-(4-bromophenyl)-N'-methoxy-
    • Desmethyl-metobromuron
    • 1-(4-bromophenyl)-3-methoxyurea
    • Urea, 1-(p-bromophenyl)-3-methoxy- (8CI); N-(4-Bromophenyl)-N'-methoxyurea; 1-(4-Bromophenyl)-3-methoxyurea; 1-(p-Bromophenyl)-3-methoxyurea; Metobromuron-N-desmethyl
    • 1-(p-bromophenyl)-3-methoxyurea
    • N-(4-Bromophenyl)-N'-methoxyurea
    • EN300-3549429
    • NS00067575
    • R1 Deymethyl-metobromuron
    • 27112-32-9
    • DTXSID401021897
    • SCHEMBL10758900
    • AKOS002684722
    • Metobromuron-N-desmethyl
    • MDL: MFCD02173458
    • インチ: InChI=1S/C8H9BrN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
    • InChIKey: NPLWLNIXIWUSKD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 243.98474Da
  • どういたいしつりょう: 243.98474Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

N-(4-Bromophenyl)-N'-methoxyurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B103845-1000mg
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9
1g
$ 1499.00 2023-04-19
TRC
B103845-100mg
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9
100mg
$ 190.00 2023-04-19
TRC
B103845-1g
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9
1g
$ 1240.00 2022-06-07
Enamine
EN300-3549429-1.0g
1-(4-bromophenyl)-3-methoxyurea
27112-32-9 95.0%
1.0g
$999.0 2025-03-18
Enamine
EN300-3549429-0.05g
1-(4-bromophenyl)-3-methoxyurea
27112-32-9 95.0%
0.05g
$232.0 2025-03-18
1PlusChem
1P024RFF-50mg
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9 95%
50mg
$339.00 2024-05-08
Enamine
EN300-3549429-1g
1-(4-bromophenyl)-3-methoxyurea
27112-32-9 91%
1g
$999.0 2023-09-03
Enamine
EN300-3549429-5g
1-(4-bromophenyl)-3-methoxyurea
27112-32-9 91%
5g
$2900.0 2023-09-03
Aaron
AR024RNR-250mg
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9 95%
250mg
$705.00 2025-02-15
Aaron
AR024RNR-100mg
N-(4-Bromophenyl)-N'-methoxyurea
27112-32-9 95%
100mg
$503.00 2025-02-15

N-(4-Bromophenyl)-N'-methoxyurea 関連文献

Related Articles

  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025

N-(4-Bromophenyl)-N'-methoxyureaに関する追加情報

Introduction to N-(4-Bromophenyl)-N'-methoxyurea (CAS No. 27112-32-9)

N-(4-Bromophenyl)-N'-methoxyurea, a compound with the chemical formula C8H8BNO2, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is characterized by its 4-bromophenyl group and a methoxyurea moiety, which contribute to its unique chemical properties and reactivity. With a CAS number of 27112-32-9, it has garnered attention for its potential applications in synthesizing various bioactive molecules.

The 4-bromophenyl group is a key feature of this compound, providing a reactive site for further functionalization. This aromatic ring system is commonly found in many pharmacologically active agents due to its ability to interact with biological targets. The bromine atom attached to the phenyl ring enhances electrophilicity, making it a versatile intermediate in organic synthesis. This property has been exploited in the development of novel therapeutic agents targeting various diseases.

The methoxyurea moiety in N-(4-Bromophenyl)-N'-methoxyurea adds another layer of complexity to its chemical behavior. Urea derivatives are well-known for their role in drug design, often serving as pharmacophores in medicinal chemistry. The methoxy group introduces a slight electron-donating effect, which can influence the compound's solubility and metabolic stability. These characteristics make it an attractive building block for designing molecules with improved pharmacokinetic profiles.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. N-(4-Bromophenyl)-N'-methoxyurea has been explored as a potential lead compound in this context. Its structural features suggest that it may interact with receptors or enzymes involved in neurotransmission. Preliminary studies have indicated that derivatives of this compound exhibit promising activity in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

The synthesis of N-(4-Bromophenyl)-N'-methoxyurea involves multi-step organic reactions that highlight the compound's synthetic utility. The bromination of phenol derivatives followed by condensation with methoxymethanimine yields this compound efficiently. Such synthetic pathways are crucial for producing libraries of compounds for high-throughput screening, a common practice in drug discovery pipelines. The availability of this intermediate allows researchers to rapidly explore diverse structural modifications, enhancing the chances of identifying novel therapeutic candidates.

Advances in computational chemistry have further accelerated the exploration of N-(4-Bromophenyl)-N'-methoxyurea's potential applications. Molecular modeling studies have been conducted to understand its binding interactions with biological targets at an atomic level. These studies have provided insights into how structural modifications can optimize binding affinity and selectivity. Such computational approaches are indispensable in modern drug design, complementing experimental efforts and reducing the time and cost associated with lead optimization.

The agrochemical industry has also shown interest in N-(4-Bromophenyl)-N'-methoxyurea due to its structural similarity to known herbicides and pesticides. Its 4-bromophenyl group and methoxyurea moiety are reminiscent of molecules that exhibit potent biological activity against plant pathogens. Research is ongoing to evaluate whether this compound or its derivatives can serve as effective agents for crop protection without adverse environmental impacts. This dual potential in pharmaceuticals and agrochemicals underscores the versatility of this chemical entity.

In conclusion, N-(4-Bromophenyl)-N'-methoxyurea (CAS No. 27112-32-9) is a multifaceted compound with significant implications in both medicinal chemistry and agricultural science. Its unique structural features, including the 4-bromophenyl group and methoxyurea moiety, make it a valuable intermediate for synthesizing bioactive molecules. Recent research highlights its potential in addressing neurological disorders and its utility as a building block for developing novel agrochemicals. As our understanding of its properties continues to grow, so too will its applications across various scientific domains.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量